Lipophilicity (LogP) Differential vs. N-Phenylethyl Analog
The target compound's calculated octanol-water partition coefficient (LogP = 2.5 [1]) is approximately 0.8–1.0 units lower than the estimated LogP of the N-phenylethyl analog 3a-methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (estimated LogP ≈ 3.3–3.5 based on class-level inference for an added phenyl vs. furan). This difference arises from the furan ring's oxygen atom introducing polarity absent in the phenyl ring.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.5 (calculated) |
| Comparator Or Baseline | 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one: LogP ~3.3–3.5 (estimated by structural class comparison; no direct measurement available) |
| Quantified Difference | ΔLogP ≈ -0.8 to -1.0 (target is more hydrophilic) |
| Conditions | Calculated LogP; software not specified on source datasheet. Comparator value is class-level estimation, not experimentally determined. |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can improve aqueous solubility and provide a better starting point for lead optimization in medicinal chemistry programs targeting CNS or peripheral oral bioavailability.
- [1] Molaid Compound Datasheet: 1-(2-furan-2-ylethyl)-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one (CAS 651315-21-8). Accessed 2026-04-30. View Source
